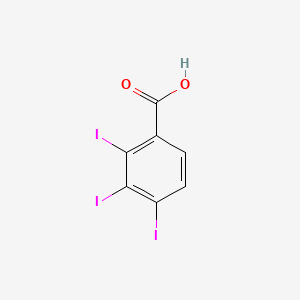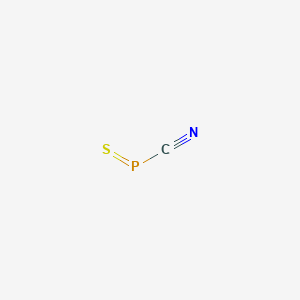
1,3-Dicyclohex-2-en-1-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dicyclohex-2-en-1-ylurea is an organic compound with the molecular formula C₁₃H₂₀N₂O It is a derivative of urea, characterized by the presence of two cyclohexene rings attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dicyclohex-2-en-1-ylurea can be synthesized through the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate. The reaction typically involves the following steps:
Formation of Intermediate: Cyclohexylamine reacts with S,S-dimethyl dithiocarbonate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1,3-Dicyclohex-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield cyclohexanone derivatives.
Reduction: May yield cyclohexylamine derivatives.
Substitution: May yield halogenated or alkylated derivatives.
科学研究应用
1,3-Dicyclohex-2-en-1-ylurea has several scientific research applications, including:
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Employed in the synthesis of polymers with unique characteristics.
作用机制
The mechanism of action of 1,3-Dicyclohex-2-en-1-ylurea involves its interaction with molecular targets such as enzymes or receptors. For example, it acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. The compound binds to the active site of the enzyme, inhibiting its activity and leading to physiological effects such as reduced blood pressure .
相似化合物的比较
Similar Compounds
1,3-Dicyclohexylurea: Similar in structure but lacks the double bonds in the cyclohexene rings.
N,N’-Dicyclohexylurea: Another derivative of urea with similar properties.
Uniqueness
1,3-Dicyclohex-2-en-1-ylurea is unique due to the presence of double bonds in the cyclohexene rings, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.
属性
CAS 编号 |
33024-59-8 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC 名称 |
1,3-di(cyclohex-2-en-1-yl)urea |
InChI |
InChI=1S/C13H20N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H2,14,15,16) |
InChI 键 |
IEYAYVJQBUSPCE-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CC(C1)NC(=O)NC2CCCC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


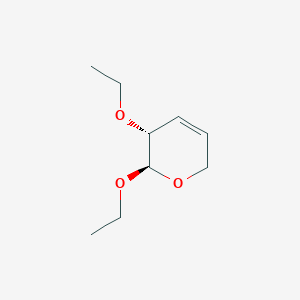
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
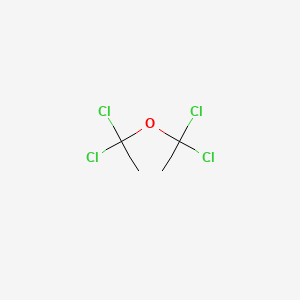
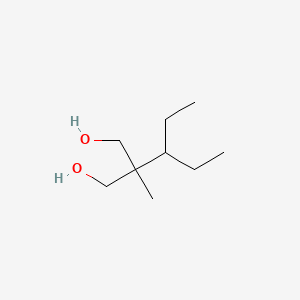

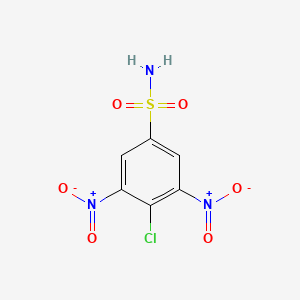
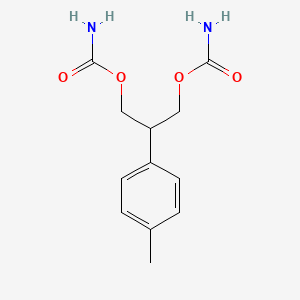
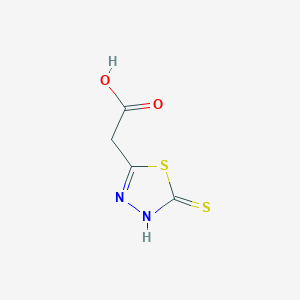
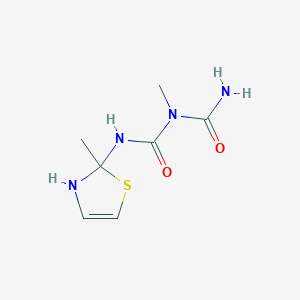
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
